6-(4-Propoxyphenyl)-3-(thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(4-PROPOXYPHENYL)-3-(3-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that contains a triazole and thiadiazole ring system. These types of compounds are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-PROPOXYPHENYL)-3-(3-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the following steps:
Formation of the Triazole Ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Formation of the Thiadiazole Ring: This involves the reaction of the triazole intermediate with sulfur-containing reagents.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may yield thiols.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology
Antimicrobial Activity: Studies have shown that similar compounds exhibit significant antimicrobial properties.
Anticancer Activity: The compound may inhibit the growth of cancer cells through various mechanisms.
Medicine
Drug Development: The compound can be a lead compound for the development of new drugs targeting specific diseases.
Industry
Agriculture: It can be used in the development of new pesticides or herbicides.
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 6-(4-PROPOXYPHENYL)-3-(3-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound can inhibit enzyme activity, block receptor binding, or intercalate into DNA, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-METHOXYPHENYL)-3-(3-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
- 6-(4-ETHOXYPHENYL)-3-(3-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
Uniqueness
The unique propoxyphenyl group in 6-(4-PROPOXYPHENYL)-3-(3-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE may confer distinct biological activities compared to its methoxy and ethoxy analogs. This uniqueness can be attributed to differences in lipophilicity, electronic effects, and steric hindrance.
Properties
Molecular Formula |
C16H14N4OS2 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
6-(4-propoxyphenyl)-3-thiophen-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H14N4OS2/c1-2-8-21-13-5-3-11(4-6-13)15-19-20-14(12-7-9-22-10-12)17-18-16(20)23-15/h3-7,9-10H,2,8H2,1H3 |
InChI Key |
IXWTZIADLBFBCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CSC=C4 |
Origin of Product |
United States |
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